

Spectral Analysis of Decanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Decanenitrile

Cat. No.: B1670064

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This in-depth technical guide provides a comprehensive overview of the spectral data for **decanenitrile**, a long-chain aliphatic nitrile. The document details the characteristic signals observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also provided, offering a complete resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of **decanenitrile**.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Assignment	Intensity
~2925	C-H stretch (asymmetric, CH_2)	Strong
~2855	C-H stretch (symmetric, CH_2)	Strong
~2247	$\text{C}\equiv\text{N}$ stretch	Medium, Sharp
~1465	C-H bend (CH_2)	Medium

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J) (Hz)
~2.32	t	2H	-CH ₂ -CN (C2)	~7.0
~1.65	quintet	2H	-CH ₂ -CH ₂ -CN (C3)	~7.5
~1.45	m	2H	-CH ₂ -CH ₂ -CH ₂ -CN (C4)	-
~1.28	m	10H	-(CH ₂) ₅ -	-
~0.88	t	3H	-CH ₃ (C10)	~6.8

Note: Spectra acquired in CDCl₃ at a standard operating frequency. Chemical shifts are referenced to TMS (0 ppm). The multiplets for the central methylene groups often overlap.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) (ppm)	Assignment
~119.8	C \equiv N (C1)
~31.8	C9
~29.3	C5, C6, C7
~29.1	C8
~28.8	C4
~25.3	C3
~22.6	C10
~17.1	-CH ₂ -CN (C2)
~14.1	-CH ₃ (C11)

Note: Spectra acquired in CDCl₃. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
41	99.9	[C ₃ H ₅] ⁺
96	78.3	[C ₇ H ₁₂] ⁺
82	73.8	[C ₆ H ₁₀] ⁺
83	70.3	[C ₆ H ₁₁] ⁺
43	69.1	[C ₃ H ₇] ⁺

Note: The molecular ion peak (M⁺) at m/z 153 is often of low abundance or absent in the electron ionization mass spectrum of long-chain nitriles due to facile fragmentation.^{[1][2]}

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid **decanenitrile** to identify the characteristic functional group vibrations.

Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation: **Decanenitrile**, being a clear liquid at room temperature, is analyzed as a neat thin film.[3] A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are gently pressed together to form a thin, uniform film.

Data Acquisition:

- A background spectrum of the empty salt plates is recorded to subtract atmospheric and instrumental interferences.
- The prepared sample is placed in the spectrometer's sample holder.
- The spectrum is acquired over a range of 4000-400 cm^{-1} .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **decanenitrile** to determine its chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Approximately 10-20 mg of **decanenitrile** is dissolved in ~0.6 mL of deuterated chloroform (CDCl_3).
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

- The solution is transferred to a 5 mm NMR tube.

^1H NMR Data Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: ~16 ppm
- Acquisition Time: ~2-3 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16

^{13}C NMR Data Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: ~240 ppm
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 128-1024 (or more, as the ^{13}C nucleus is less sensitive).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **decanenitrile**.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation: A dilute solution of **decanenitrile** is prepared in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

GC Conditions:

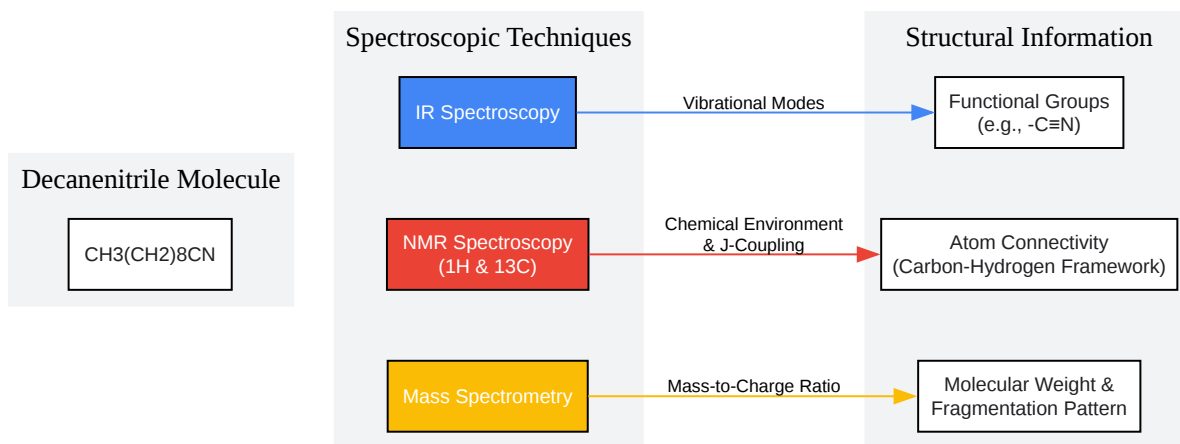
- Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: 5 minutes at 250 °C.
- Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 35-300.
- Scan Speed: ~2 scans/second.

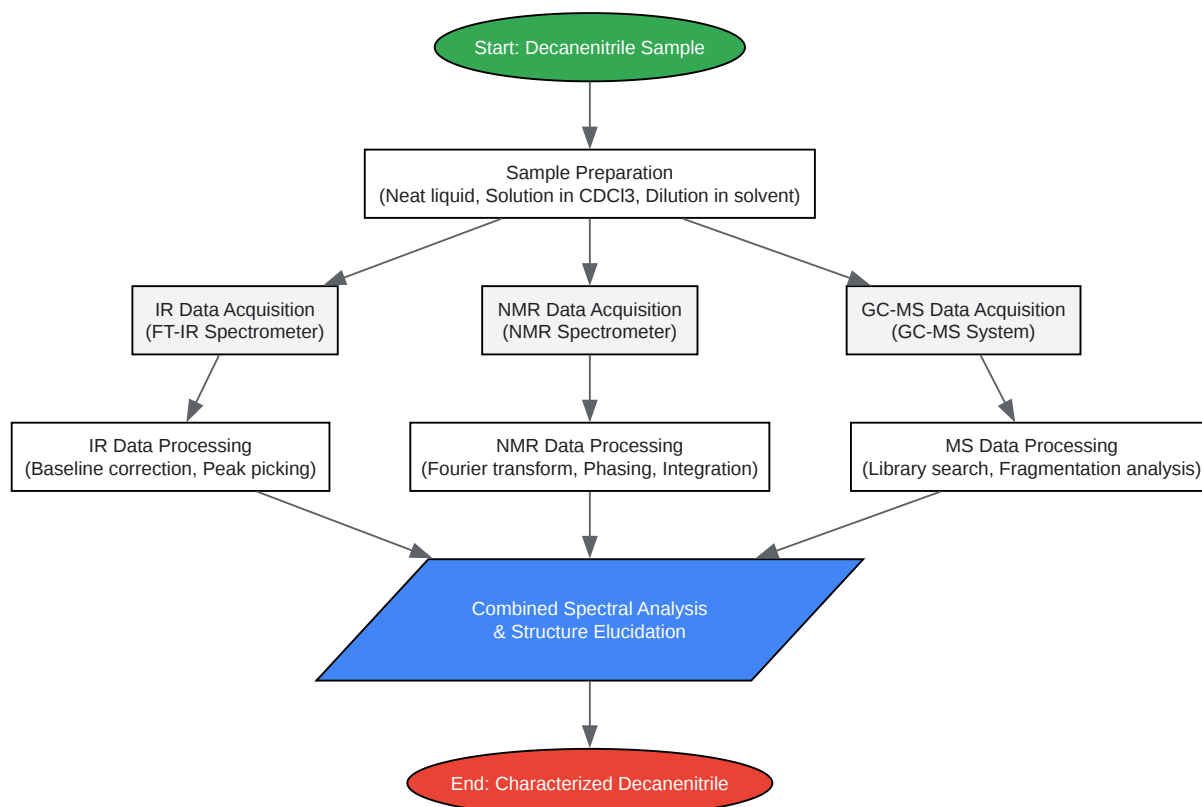
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.



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Caption: Relationship between spectroscopic techniques and the structural information they provide for **decanenitrile**.



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Caption: A generalized experimental workflow for the spectroscopic analysis of **decanenitrile**.

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